Aminooxy-PEG8-methane vs. Aminooxy-PEG7-methane: Impact of PEG Length on PROTAC Linker Conformational Space
Aminooxy-PEG8-methane and its closest analog, Aminooxy-PEG7-methane (CAS 1370698-27-3), differ by a single ethylene glycol (-O-CH2-CH2-) unit, which directly influences the physical distance between conjugated ligands. The PEG8 linker has a calculated extended chain length of approximately 30.8 Å, compared to ~27.0 Å for PEG7. This 3.8 Å difference in maximal extension can significantly alter the conformational flexibility of the linker and the propensity for ternary complex formation between the E3 ligase and target protein . While no published direct comparative degradation data is available for the free linkers themselves, this structural differentiation is a critical, quantifiable parameter in rational PROTAC design, where linker length optimization is often a key step for achieving efficient protein degradation [1].
| Evidence Dimension | Extended PEG chain length |
|---|---|
| Target Compound Data | ~30.8 Å (PEG8) |
| Comparator Or Baseline | Aminooxy-PEG7-methane: ~27.0 Å (PEG7) |
| Quantified Difference | ~3.8 Å (increase of ~14%) |
| Conditions | Calculated based on standard bond lengths and angles for PEG units. Model system. |
Why This Matters
This difference provides a rational basis for selecting Aminooxy-PEG8-methane when a specific, longer linker geometry is hypothesized or has been empirically determined to be optimal for a given PROTAC target pair.
- [1] An, S. and Fu, L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 2018, 36, 553-562. View Source
